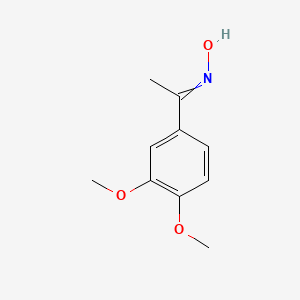

1-(3,4-dimethoxyphenyl)ethan-1-one oxime

Description

Overview of Oxime Functional Group Reactivity in Organic Chemistry

The oxime functional group (C=N-OH) is a versatile scaffold in organic synthesis, primarily formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.orgbritannica.combyjus.com Oximes derived from aldehydes are known as aldoximes, while those from ketones are termed ketoximes. numberanalytics.com The reactivity of the oxime group is rich and varied, allowing for numerous transformations into other important functional groups.

Key reactions involving the oxime functional group include:

Hydrolysis: Oximes can be hydrolyzed back to the original aldehyde or ketone and hydroxylamine by heating with inorganic acids. wikipedia.org

Reduction: The reduction of oximes can yield primary or secondary amines, depending on the reaction conditions and the reducing agents used, which can include sodium metal, catalytic hydrogenation, or hydride reagents. wikipedia.orgbritannica.com

Beckmann Rearrangement: This acid-catalyzed rearrangement is a hallmark reaction of oximes, converting them into amides. wikipedia.orgwikipedia.org In this reaction, the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. wikipedia.org The reaction is of significant industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6. britannica.comwikipedia.org The process typically begins with the protonation of the oxime's hydroxyl group to create a better leaving group, followed by the migration of an alkyl or aryl group to the nitrogen, displacing a water molecule. byjus.commasterorganicchemistry.com

Dehydration: Aldoximes can be dehydrated to form nitriles. britannica.com

Radical Reactions: The N–O bond in oximes can undergo fragmentation, often facilitated by transition metals or photochemical methods, to generate reactive iminyl radicals. nsf.govnih.gov These radicals are valuable intermediates in various synthetic methodologies, including the formation of N-containing heterocycles. nsf.govresearchgate.net

The diverse reactivity of the oxime functional group is summarized in the table below.

| Reaction Type | Reagents/Conditions | Product(s) |

| Hydrolysis | Dilute inorganic acids, heat | Aldehyde/Ketone, Hydroxylamine |

| Reduction | H₂, Na, Hydride reagents | Primary/Secondary Amines |

| Beckmann Rearrangement | Strong acids (e.g., H₂SO₄, PCl₅) | Amides or Lactams |

| Dehydration (of Aldoximes) | Dehydrating agents | Nitriles |

| Iminyl Radical Formation | Transition metals, Photochemical methods | Iminyl Radicals for further reactions |

Importance of the 3,4-Dimethoxyphenyl Moiety in Chemical Research

The 3,4-dimethoxyphenyl group, also known as a veratryl moiety, is a significant structural motif found in a wide range of biologically active compounds and is a key building block in synthetic chemistry. nbinno.com This group is a derivative of 1,2-dimethoxybenzene (B1683551) (veratrole) and is present in numerous natural products. nih.gov

The importance of this moiety stems from several factors:

Natural Products: Many natural alkaloids and other secondary metabolites contain the 3,4-dimethoxyphenyl skeleton. This prevalence in nature suggests its evolutionary selection for specific biological interactions. nih.gov

Synthetic Intermediates: Compounds like 3',4'-dimethoxyacetophenone (B42557) (acetoveratrone), the precursor to 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, are valuable intermediates in the synthesis of more complex molecules. nbinno.comnist.govmdpi.com They provide a stable and functionalized aromatic ring that can be further modified.

Materials Science: The electronic properties of the dimethoxybenzene system make it useful in the development of functional materials, including dyes and corrosion inhibitors. nih.gov

Below is a table of representative compounds containing the 3,4-dimethoxyphenyl moiety and their areas of research interest.

| Compound Name | Chemical Class | Area of Research Interest |

| Veratryl Alcohol | Aromatic Alcohol | Pharmaceutical intermediate, fine chemicals, bio-energy systems. nbinno.com |

| Papaverine | Benzylisoquinoline Alkaloid | Vasodilator |

| Combretastatin A-4 | Stilbenoid | Anticancer agent (tubulin inhibitor) |

| Donepezil | Piperidine derivative | Acetylcholinesterase inhibitor for Alzheimer's disease |

Historical Context of Oxime Synthesis and Applications

The chemistry of oximes dates back to the 19th century, with their discovery credited to the German chemist Victor Meyer in 1882. numberanalytics.com The term "oxime" itself is a portmanteau of "oxygen" and "imine," reflecting its structure. wikipedia.org

The primary and most enduring method for oxime synthesis is the condensation reaction between an aldehyde or ketone and hydroxylamine. numberanalytics.comwikipedia.org This reaction quickly became a standard procedure in organic chemistry for the identification and purification of carbonyl compounds, as most oximes are crystalline solids with distinct melting points. britannica.com

A pivotal moment in the history of oxime chemistry was the discovery of the Beckmann rearrangement by Ernst Otto Beckmann in 1886. wikipedia.orglibretexts.org This reaction, which transforms an oxime into an amide under acidic conditions, opened up new synthetic pathways and has had a lasting industrial impact, most notably in the production of Nylon 6 from cyclohexanone (B45756) oxime. britannica.comwikipedia.org

Historically, oximes have found diverse applications beyond their role as synthetic intermediates. They have been used as ligands in coordination chemistry for metal ion sequestration and analysis, with dimethylglyoxime (B607122) being a classic reagent for the gravimetric determination of nickel. wikipedia.org In another sphere, certain oxime compounds have been developed as antidotes for nerve agent poisoning, where they function by reactivating the enzyme acetylcholinesterase. wikipedia.org

Research Gaps and Future Directions in this compound Chemistry

While the fundamental chemistry of oximes is well-established, the specific compound this compound and its derivatives represent an area with potential for further exploration. Current research on oximes is focused on developing novel synthetic methodologies and applications in materials science and medicinal chemistry. rsc.orgnsf.gov

Key research gaps and future directions for this specific oxime include:

Novel Catalytic Applications: Oximes are effective ligands, capable of forming stable complexes with various metal ions. researchgate.net The coordination chemistry of this compound with transition metals is an underexplored area. Such metal complexes could be investigated for their catalytic activity in organic transformations, such as oxidation, reduction, or cross-coupling reactions. The electronic properties of the 3,4-dimethoxyphenyl group could modulate the catalytic behavior of the metal center.

Advanced Materials: The integration of oxime functionalities into dynamic materials is a growing field of interest. nsf.gov Derivatives of this compound could be explored as building blocks for supramolecular assemblies, polymers, or gels. The 3,4-dimethoxyphenyl moiety could contribute to desired properties like liquid crystallinity or photoluminescence.

Medicinal Chemistry Scaffolds: While the 3,4-dimethoxyphenyl group is a known pharmacophore, its combination with an oxime in this specific scaffold has not been extensively leveraged in drug discovery programs. Future research could involve synthesizing a library of derivatives, for example, by creating oxime ethers or by performing the Beckmann rearrangement to generate the corresponding N-(3,4-dimethoxyphenyl)acetamide, and screening them for various biological activities, including anticancer or antimicrobial properties. nih.gov

Mechanistic Studies of its Beckmann Rearrangement: While the Beckmann rearrangement is a classic reaction, detailed mechanistic studies using modern computational and experimental techniques on substrates like this compound could provide deeper insights. organic-chemistry.org Investigating the migratory aptitude of the 3,4-dimethoxyphenyl group versus the methyl group under various catalytic conditions could lead to more selective and efficient synthetic methods.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXJZPXGWURHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381272 | |

| Record name | Ethanone,1-(3,4-dimethoxyphenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88920-78-9 | |

| Record name | Ethanone,1-(3,4-dimethoxyphenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 3,4 Dimethoxyphenyl Ethan 1 One Oxime and Its Analogs

Conventional Condensation Approaches to Oxime Formation

The most fundamental and widely practiced method for the synthesis of oximes is the condensation reaction between a ketone or aldehyde and hydroxylamine (B1172632). This reaction, while traditional, remains a cornerstone of oxime preparation due to its reliability and straightforward execution.

Reaction of 1-(3,4-Dimethoxyphenyl)ethan-1-one with Hydroxylamine Hydrochloride

The direct reaction of 1-(3,4-dimethoxyphenyl)ethan-1-one (also known as acetoveratrone) with hydroxylamine hydrochloride is the most common method for preparing the corresponding oxime. The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. This is followed by a proton transfer and subsequent dehydration to yield the C=N double bond characteristic of an oxime.

Typically, the reaction is conducted in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing the hydroxylamine nucleophile. Common bases include pyridine, potassium hydroxide, or sodium acetate (B1210297). The choice of solvent is often a protic solvent like ethanol, which facilitates the dissolution of the reactants. The reaction is generally heated to ensure a reasonable reaction rate and completion. For instance, a general procedure involves refluxing the ketone with hydroxylamine hydrochloride in the presence of a base, with reaction times ranging from minutes to several hours. wikipedia.org

Table 1: Conventional Synthesis of Acetophenone (B1666503) Oximes

| Ketone | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | Potassium Hydroxide | Ethanol | Reflux | Moderate to Good | arpgweb.comresearchgate.netrepec.org |

This table presents generalized conditions for acetophenone derivatives, which are applicable to 1-(3,4-dimethoxyphenyl)ethan-1-one.

Catalytic Systems for Oxime Synthesis (e.g., Potassium Hydrogen Phthalate, Cerium(III) Chloride)

To improve reaction efficiency and conditions, various catalytic systems have been explored for oxime synthesis. These catalysts can facilitate the reaction under milder conditions and sometimes offer better yields and selectivity.

Cerium(III) Chloride: Cerium(III) chloride (CeCl₃·7H₂O) has been identified as an efficient and eco-friendly catalyst for the synthesis of oxime derivatives. orgsyn.org It acts as a Lewis acid, activating the carbonyl group of the ketone towards nucleophilic attack by hydroxylamine. This method allows the reaction to proceed under mild conditions, such as heating at 50°C in ethanol with sodium acetate as the base. The use of CeCl₃·7H₂O is advantageous as it is a readily available, non-toxic, and water-tolerant catalyst, aligning with the principles of green chemistry.

Potassium Hydrogen Phthalate: While potassium hydrogen phthalate (KHP) is known as a catalyst in certain organic reactions, such as the synthesis of 4H-chromenes in aqueous media, its specific application as a catalyst for the synthesis of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime is not extensively documented in scientific literature. researchgate.net KHP is an acidic salt and is primarily used as a primary standard for acid-base titrations and for calibrating pH meters due to its stability and non-hygroscopic nature. wikipedia.org

Green Chemistry Principles in the Synthesis of Oximes

In recent years, the development of synthetic methodologies guided by the principles of green chemistry has become a major focus in chemical research. For oxime synthesis, this has led to the exploration of solvent-free conditions, alternative energy sources, and the use of environmentally benign catalysts.

Solvent-Free and Microwave-Assisted Synthetic Routes

Eliminating organic solvents reduces the environmental impact of chemical processes. Solvent-free methods for oxime synthesis often involve the direct grinding of the ketone with hydroxylamine hydrochloride and a solid base, such as sodium hydroxide. For less reactive aromatic ketones, a catalyst like silica (B1680970) gel may be required to facilitate the reaction.

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity. The microwave-assisted synthesis of oximes from ketones and hydroxylamine hydrochloride can be performed under solvent-free conditions, providing a rapid and efficient alternative to conventional heating.

Eco-Friendly Catalysis in Oxime Production

The use of non-toxic, recyclable, and efficient catalysts is a cornerstone of green chemistry. As mentioned previously, Cerium(III) chloride is an excellent example of an eco-friendly catalyst for oximation. orgsyn.org Other systems, such as using zinc oxide under solvent-free conditions, have also been reported for the Beckmann rearrangement of oximes, which is a subsequent reaction, indicating its compatibility with oxime-related processes.

Stereoselective Synthesis and Isomer Control (E/Z Isomerism)

Due to the presence of a C=N double bond and the lone pair of electrons on the nitrogen atom, ketoximes derived from unsymmetrical ketones like 1-(3,4-dimethoxyphenyl)ethan-1-one can exist as two geometric isomers: E and Z. The stereochemical outcome of the synthesis is crucial as the different isomers can exhibit different physical properties and biological activities.

The synthesis of acetophenone oximes typically yields a mixture of E and Z isomers, with the E-isomer generally being the thermodynamically more stable and, therefore, the major product. misuratau.edu.ly For acetophenone oxime itself, an E/Z ratio of approximately 8:1 is often observed. arpgweb.comresearchgate.netrepec.org The ratio of isomers is often dependent on the reaction conditions.

Controlling the stereoselectivity is a significant challenge. Some methods have been developed to favor one isomer over the other. For instance, specific catalytic systems or reaction conditions can influence the isomeric ratio. One reported method for selectively preparing Z-oximes from ketones involves using potassium carbonate in methanol, which showed a higher selectivity for the Z-isomer. Another approach to obtaining a pure isomer involves the separation of the mixture or the stereoselective isomerization of the less stable isomer. A patented method describes the isomerization of an E/Z mixture of aryl alkyl ketoximes to the pure E isomer by dissolving the mixture in an anhydrous solvent and treating it with anhydrous HCl. google.com This process precipitates the hydrochloride salt of the E isomer, which can then be neutralized to yield the pure E-oxime. google.com

Table 2: Compound Names

| Compound Name |

|---|

| 1-(3,4-dimethoxyphenyl)ethan-1-one |

| This compound |

| Acetophenone |

| Acetophenone oxime |

| Cerium(III) Chloride |

| Ethanol |

| Hydroxylamine Hydrochloride |

| Potassium Carbonate |

| Potassium Hydroxide |

| Potassium Hydrogen Phthalate |

| Pyridine |

| Sodium Acetate |

Factors Influencing Stereoisomer Distribution in Oxime Synthesis

The formation of oximes from ketones often yields a mixture of (E) and (Z) stereoisomers. The ratio of these isomers is not arbitrary and is influenced by a confluence of factors related to the reactants' structure and the conditions under which the reaction is performed.

Steric Hindrance: The bulk of the substituents attached to the carbonyl carbon and the nitrogen atom plays a significant role. In the case of acetophenone oximes, the different sizes of the aryl and methyl groups lead to steric preferences during the nucleophilic attack of hydroxylamine and subsequent dehydration, favoring the formation of the thermodynamically more stable (E)-isomer where the hydroxyl group is anti to the larger substituent (the aromatic ring).

Reaction Temperature: Temperature can significantly affect the position of equilibrium between the (E) and (Z) isomers. researchgate.net Changes in temperature can alter the equilibration ratio, thereby influencing the final isomer distribution. researchgate.net

pH of the Reaction Medium: The oximation reaction is pH-dependent. The reaction rate is typically maximal in a slightly acidic medium (around pH 4-5) which facilitates both the protonation of the carbonyl oxygen, making the carbon more electrophilic, and the dehydration of the carbinolamine intermediate. The pH can also influence the rate of interconversion between the two isomers.

Catalysts: Both acids and general bases can catalyze the formation of oximes. researchgate.net The choice of catalyst can impact the stereochemical outcome. For instance, certain catalysts may preferentially stabilize the transition state leading to one isomer over the other.

Solvent: The polarity and protic or aprotic nature of the solvent can influence the reaction pathway and the stability of the isomers, thereby affecting the product ratio.

Understanding these factors is crucial for developing synthetic protocols that can predictably favor the formation of a desired stereoisomer.

Methods for Preferential Isomer Formation and Separation

Achieving stereochemical purity is often essential, as (E) and (Z) isomers can exhibit different physical properties and biological activities. researchgate.net Consequently, methods for both the preferential formation of a single isomer and the separation of isomeric mixtures are of great importance.

Preferential Formation:

Catalytic Methods: Specific catalysts can be employed to achieve high stereoselectivity. For example, the use of CuSO₄ and K₂CO₃ has been reported to catalyze the highly stereoselective conversion of aldehydes and ketones to their corresponding oximes. researchgate.net

Photoisomerization: While many syntheses yield the thermodynamically favored (E)-isomer, visible-light-mediated energy transfer catalysis provides a mild method to access the less stable (Z)-isomers through photoisomerization. organic-chemistry.org This allows for selective synthesis of the (Z)-isomer from an (E)/(Z) mixture or a pure (E)-isomer. organic-chemistry.org

Separation of Isomers:

Chromatography: Flash column chromatography is a common and effective technique for separating (E) and (Z) oxime isomers on an analytical and preparative scale, exploiting their different polarities. maynoothuniversity.ie

Recrystallization: Due to differences in their crystal packing and solubility, fractional recrystallization can sometimes be used to separate isomeric mixtures. researchgate.net

Acid-Mediated Isomerization and Precipitation: A process has been developed for converting mixtures of (E) and (Z) isomers of aryl alkyl oximes to over 98% of the pure (E)-isomer. google.com This involves treating a solution of the isomeric mixture with a protic or Lewis acid under anhydrous conditions, which leads to the precipitation of the (E)-isomer as an immonium complex. google.com Subsequent neutralization with a mild base liberates the pure (E)-ketoxime. google.com

Table 1: Methodologies for Stereoisomer Control and Separation

| Method | Description | Primary Outcome | Reference |

|---|---|---|---|

| Photoisomerization | Uses visible-light-mediated energy transfer to convert the thermodynamically stable (E)-isomer to the (Z)-isomer. | Preferential formation of (Z)-isomer. | organic-chemistry.org |

| Acid Treatment | Treating an E/Z mixture with a protic or Lewis acid under anhydrous conditions to selectively precipitate the (E)-isomer complex. | Separation/enrichment of (E)-isomer. | google.com |

| Column Chromatography | Separation of isomers based on differential adsorption to a stationary phase. | Separation of (E) and (Z) isomers. | maynoothuniversity.ie |

| Recrystallization | Separation based on differences in solubility of the isomers in a particular solvent. | Separation of (E) and (Z) isomers. | researchgate.net |

Derivatization and Structural Modification Strategies for this compound

The structure of this compound offers multiple sites for chemical modification, including the oxime hydroxyl group, the aromatic ring, and the methyl group. Derivatization is a key strategy to modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and to explore its potential in various applications, including the synthesis of complex heterocyclic systems. mdpi.com

O-Alkylation and O-Acylation Reactions to Form Oxime Ethers and Esters

The hydroxyl group of the oxime is a prime target for derivatization through O-alkylation and O-acylation, yielding oxime ethers and esters, respectively. These derivatives are important as synthetic intermediates and have been explored for various biological activities. nih.gov

O-Alkylation (Ether Formation): Oxime ethers are typically synthesized by treating the oxime with an alkylating agent, such as an alkyl halide or sulfate (B86663), in the presence of a base (e.g., sodium hydride, potassium carbonate). The base deprotonates the oxime hydroxyl group to form a more nucleophilic oximate anion, which then displaces the leaving group on the alkylating agent. This transformation is a common strategy for introducing diverse functional groups. mdpi.com

O-Acylation (Ester Formation): O-acylation is readily achieved by reacting the oxime with an acylating agent like an acid chloride or an anhydride, often in the presence of a base such as pyridine or triethylamine to neutralize the acid byproduct. Acetophenone oxime acetates, for example, are frequently used as substrates in C-H activation reactions. nih.govresearchgate.net The formation of an O-trifluoroacetyl acetophenone oxime has been noted as a key intermediate in the Beckmann rearrangement catalyzed by trifluoroacetic acid. scispace.com These oxime esters serve as flexible building blocks in organic synthesis. acs.org

Table 2: Examples of O-Alkylation and O-Acylation Reagents

| Reaction Type | Reagent Class | Specific Examples | Product Class |

|---|---|---|---|

| O-Alkylation | Alkyl Halides | Methyl iodide, Benzyl (B1604629) bromide | Oxime Ethers |

| Alkyl Sulfates | Dimethyl sulfate | ||

| O-Acylation | Acid Anhydrides | Acetic anhydride, Trifluoroacetic anhydride | Oxime Esters |

| Acyl Chlorides | Benzoyl chloride |

Selective Functionalization of the Aromatic Ring

The 3,4-dimethoxyphenyl ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy (B1213986) groups. However, achieving selectivity can be challenging.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation can be performed on the aromatic ring. The directing effects of the existing substituents (two ortho/para-directing methoxy groups and a meta-directing oxime group) will govern the position of the incoming electrophile. The positions ortho to the methoxy groups (positions 2 and 5) and ortho to the ethanone oxime side chain (position 2) are the most activated sites.

Directed C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, often guided by a directing group. The oxime group itself, particularly when acylated, can act as a directing group. For instance, acetophenone oxime acetates have been shown to undergo coupling reactions with arylacetic acids and elemental sulfur, leading to the formation of fused thieno[3,2-d]thiazoles. nih.gov This transformation involves the functionalization of a C-H bond on the aromatic ring ortho to the oxime-bearing substituent, demonstrating a high degree of regioselectivity. nih.govresearcher.life

Introduction of Heterocyclic Moieties onto the Oxime Scaffold

The oxime functionality is a versatile precursor for the synthesis of nitrogen-containing heterocycles. researchgate.net This can be achieved through various strategies that involve either the oxime itself or its derivatives.

Cyclization Reactions: Oxime derivatives can be designed to undergo intramolecular cyclization to form heterocyclic rings. For example, O-phenyl oxime ethers can serve as precursors for the synthesis of diaza-heterocycles like quinazolines through microwave-assisted radical cyclization. acs.org

Intermolecular Annulation: The oxime or its derivatives can react with other components in an annulation reaction to build a heterocyclic ring. A notable example is the synthesis of fused thieno[3,2-d]thiazoles from acetophenone ketoximes, arylacetic acids, and elemental sulfur. nih.gov This method provides a convenient protocol for constructing polyheterocyclic structures from simple starting materials. nih.gov

Formation of 1,2-Oxazoles: The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is a known method for preparing 1,2-oxazole (isoxazole) derivatives. nih.gov While not a direct derivatization of the pre-formed oxime, this highlights the role of the core reactants in constructing heterocyclic systems that are structurally related. The introduction of heterocyclic moieties is a common strategy in drug discovery to modulate biological activity. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 3,4 Dimethoxyphenyl Ethan 1 One Oxime Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the molecular skeleton, the electronic environment of atoms, and their spatial relationships. For 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, a combination of one-dimensional and two-dimensional NMR techniques provides a complete assignment of its proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the methyl group, and the hydroxyl proton of the oxime functionality.

The aromatic protons on the benzene (B151609) ring typically resonate in the downfield region of 6.5-8.0 ppm due to the deshielding effect of the aromatic ring current. libretexts.org The substitution pattern of the 1,2,4-trisubstituted ring in this compound results in a complex splitting pattern for the three aromatic protons. Their specific chemical shifts are influenced by the electron-donating methoxy groups and the electron-withdrawing oxime group. wisc.edu The two methoxy groups (-OCH₃) appear as sharp singlet peaks, typically around 3.7-3.9 ppm. wisc.edu The methyl group (CH₃) protons attached to the oxime carbon also produce a singlet, but further upfield, generally in the 2.1-2.3 ppm range. misuratau.edu.ly A key feature is the signal for the oxime hydroxyl proton (-NOH), which is a broad singlet that can appear over a wide chemical shift range (often >10 ppm) and its position can be sensitive to solvent and concentration. misuratau.edu.ly

The presence of (E) and (Z) isomers is common in oximes and can be distinguished by ¹H NMR, as the spatial orientation of the hydroxyl group relative to the other substituents affects the chemical shifts of nearby protons. misuratau.edu.lyarpgweb.com For instance, the methyl group protons in the E-isomer may experience a different shielding effect compared to the Z-isomer.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C5-H, C6-H, C2-H) | 6.8 - 7.6 | Multiplet (m) |

| Methoxy (2 x -OCH₃) | ~3.9 | Singlet (s) |

| Methyl (-CH₃) | ~2.2 | Singlet (s) |

| Oxime (-NOH) | 9.0 - 11.5 | Singlet (s, broad) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal. The most downfield signal belongs to the imine carbon (C=N) of the oxime group, typically appearing in the range of 150-160 ppm. cdnsciencepub.comcdnsciencepub.com The aromatic carbons show signals between 110 and 150 ppm, with the carbons directly bonded to the oxygen atoms of the methoxy groups (C3 and C4) being the most deshielded in this region. The carbon of the methyl group (CH₃) is found in the upfield region, usually between 10-15 ppm. researchgate.net The two methoxy carbons (-OCH₃) are expected to resonate around 55-56 ppm. researchgate.net

Like ¹H NMR, ¹³C NMR can also be used to distinguish between E/Z isomers, as the carbon chemical shifts, particularly for the C=N carbon and the adjacent methyl and aromatic ring carbons, are sensitive to the isomer's geometry. cdnsciencepub.comresearchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Imine (C=N) | 150 - 160 |

| Aromatic (C1, C2, C5, C6) | 108 - 130 |

| Aromatic (C3, C4) | 148 - 152 |

| Methoxy (2 x -OCH₃) | ~56 |

| Methyl (-CH₃) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment by revealing correlations between nuclei.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, an HSQC spectrum would show cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the methyl proton singlet to the methyl carbon signal, and the methoxy proton singlets to the methoxy carbon signals. This allows for definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects correlations between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. libretexts.org This technique is particularly powerful for determining the stereochemistry of the oxime, i.e., whether it is the E or Z isomer. mdpi.com For example, a NOESY cross-peak between the oxime -OH proton and the aromatic proton at the C2 position would suggest a Z-isomer, whereas a correlation between the -OH proton and the methyl protons would indicate the E-isomer. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

The most prominent features include a broad absorption band in the region of 3150-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the oxime group. arpgweb.com The C=N (imine) stretch of the oxime typically appears as a medium to weak band around 1620-1680 cm⁻¹. misuratau.edu.ly The presence of the dimethoxy-substituted benzene ring is confirmed by several bands: aromatic C-H stretching vibrations just above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and strong C-O stretching bands for the aryl-ether methoxy groups, typically found around 1250 cm⁻¹ (asymmetric) and 1020 cm⁻¹ (symmetric). The IR spectrum of the precursor ketone, 1-(3,4-dimethoxyphenyl)ethanone, shows a strong carbonyl (C=O) absorption around 1670 cm⁻¹, which is absent in the oxime product, confirming the conversion of the ketone to the oxime. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Oxime (-NOH) | 3150 - 3600 | Broad, Medium |

| C-H stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C-H stretch | Aliphatic (CH₃) | 2850 - 3000 | Medium |

| C=N stretch | Oxime | 1620 - 1680 | Medium-Weak |

| C=C stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O stretch | Aryl Ether (asym.) | ~1250 | Strong |

| C-O stretch | Aryl Ether (sym.) | ~1020 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₀H₁₃NO₃, corresponding to a monoisotopic mass of approximately 195.0895 g/mol . chemspider.com

Electron ionization mass spectrometry (EI-MS) also reveals characteristic fragmentation patterns that offer structural clues. The molecular ion peak [M]⁺ at m/z 195 would be observed. A common fragmentation pathway for acetophenone (B1666503) derivatives is the alpha-cleavage of the bond between the carbonyl/imine carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). msu.educhegg.com This would result in a prominent fragment ion at m/z 180 ([M-15]⁺). This fragment corresponds to the [3,4-dimethoxybenzoyl]nitrilium cation or a related rearranged species. Further fragmentation of this ion could involve the loss of carbon monoxide (CO) or radicals related to the methoxy groups. nih.gov The fragmentation of the precursor ketone, 1-(3,4-dimethoxyphenyl)ethanone, shows a base peak at m/z 165, resulting from the loss of the methyl group to form the stable 3,4-dimethoxybenzoyl cation. nist.gov A similar stable cation structure is expected to influence the fragmentation of the corresponding oxime.

Table 4: Predicted HRMS Fragments for this compound

| m/z (Predicted) | Ion Formula | Description |

| 195.0895 | [C₁₀H₁₃NO₃]⁺ | Molecular Ion [M]⁺ |

| 180.0661 | [C₉H₁₀NO₃]⁺ | Loss of methyl radical (•CH₃) |

| 178.0739 | [C₁₀H₁₀O₃]⁺ | Loss of hydroxylamine (B1172632) radical (•NHOH) |

| 165.0552 | [C₉H₉O₃]⁺ | Loss of acetonitrile (B52724) (CH₃CN) from [M]⁺ or related fragment |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and stereochemistry.

While a specific crystal structure for this compound is not widely published, analysis of the precursor ketone, 1-(3,4-dimethoxyphenyl)ethanone, reveals important structural features. researchgate.net In the crystal structure of the ketone, the acetophenone moiety is nearly planar. researchgate.net Upon conversion to the oxime, the C=N bond length would be approximately 1.29 Å, and the N-O bond length around 1.39 Å. mdpi.com

A crystal structure of the oxime would unambiguously establish its configuration (E or Z) in the solid state. mdpi.com The conformation would be defined by the dihedral angles between the phenyl ring and the C=N-OH plane. Intermolecular interactions, particularly hydrogen bonding involving the oxime's hydroxyl group, would play a significant role in the crystal packing. For example, E-isomers can form intermolecular hydrogen bonds that stabilize the crystal lattice. mdpi.com

Table 5: Comparison of Key Geometric Parameters (Ketone vs. Predicted for Oxime)

| Parameter | 1-(3,4-dimethoxyphenyl)ethanone (Experimental) researchgate.net | This compound (Typical) mdpi.com |

| Bond Length (C=X) | C=O: ~1.22 Å | C=N: ~1.29 Å |

| Bond Length (X-Y) | N/A | N-O: ~1.39 Å |

| Bond Angle (C-C(X)-C/N) | C(aryl)-C(O)-C(Me): ~119° | C(aryl)-C(N)-C(Me): ~115-125° |

| Bond Angle (C-X-Y) | N/A | C=N-O: ~112° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic structure of molecules. By measuring the absorption of UV or visible light, this method provides information about the electronic transitions between different energy levels within a molecule. For this compound, the key chromophores—the parts of the molecule that absorb light—are the substituted benzene ring and the carbon-nitrogen double bond (C=N) of the oxime group.

The UV-Vis spectrum of an organic compound like this typically displays absorption bands corresponding to specific electronic transitions. The primary transitions observed are π → π* and n → π*.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with double or triple bonds and aromatic rings. In this compound, the dimethoxy-substituted phenyl ring and the C=N bond give rise to strong absorption bands, typically in the shorter wavelength region of the UV spectrum.

n → π Transitions:* These are lower-energy transitions that occur when a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) is promoted to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and appear at longer wavelengths.

The electronic spectrum of this compound is characterized by absorption bands that arise from these transitions within its aromatic and oxime functionalities. The presence of two methoxy groups (-OCH₃) on the phenyl ring acts as auxochromes, which can cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to an unsubstituted ring. Studies on similar oxime structures indicate that the primary absorption bands for the aromatic system typically appear in the range of 280-300 nm. researchgate.net Deprotonation of the oxime hydroxyl group can lead to the formation of an oximate anion, which extends the conjugated system and results in a significant bathochromic shift of the π → π* transition to the 330–360 nm range. researchgate.net

Table 1: UV-Vis Spectral Data for this compound (Note: Specific experimental values for this compound are not available in the cited literature. The data below represents typical ranges for analogous compounds.)

| Transition | Expected λmax (nm) | Chromophore |

| π → π | ~280-300 | Phenyl Ring, C=N |

| n → π | >300 | C=N, -OH, -OCH₃ |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method provides a crucial verification of a molecule's empirical formula and purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, the molecular formula is C₁₀H₁₃NO₃. chemspider.commdpi.com The theoretical elemental composition can be calculated from the atomic masses of its constituent elements (C, H, N, O) and its total molecular weight (195.22 g/mol ). chemspider.com

The theoretical percentages are calculated as follows:

Carbon (C): (10 * 12.01) / 195.22 * 100% = 61.53%

Hydrogen (H): (13 * 1.01) / 195.22 * 100% = 6.71%

Nitrogen (N): (1 * 14.01) / 195.22 * 100% = 7.18%

Oxygen (O): (3 * 16.00) / 195.22 * 100% = 24.58%

In a typical research setting, a sample of the synthesized compound is analyzed, and the resulting experimental values are expected to be within ±0.4% of the theoretical values to confirm the structure and purity. This comparison is essential for validating that the correct product has been synthesized.

Table 2: Elemental Analysis Data for C₁₀H₁₃NO₃

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 61.53 | Data not available |

| Hydrogen (H) | 6.71 | Data not available |

| Nitrogen (N) | 7.18 | Data not available |

Mechanistic Investigations of Chemical Reactivity and Transformations Involving the 1 3,4 Dimethoxyphenyl Ethan 1 One Oxime Scaffold

Detailed Reaction Mechanisms of Oxime Formation

The synthesis of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime from its corresponding ketone, 1-(3,4-dimethoxyphenyl)ethan-1-one, and hydroxylamine (B1172632) is a classic condensation reaction. chemtube3d.comwikipedia.org The mechanism of this transformation can be significantly influenced by the catalytic conditions employed. ijprajournal.com Generally, the formation of oximes can be catalyzed by both acids and bases. ijprajournal.com

Under acidic conditions, the formation of the oxime proceeds through a well-established mechanism involving two key stages. masterorganicchemistry.comkhanacademy.org

Protonation and Nucleophilic Attack: The reaction is initiated by the protonation of the carbonyl oxygen of 1-(3,4-dimethoxyphenyl)ethan-1-one. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine. masterorganicchemistry.commasterorganicchemistry.com The subsequent attack results in the formation of a tetrahedral intermediate, often referred to as a carbinolamine or hemiaminal. chemtube3d.commasterorganicchemistry.com

While strong mineral acids provide potent catalysis, the synthesis of oximes can also be effectively promoted by general acid catalysis. ijprajournal.com General acid catalysts are species that can donate a proton to the carbonyl oxygen, facilitating the nucleophilic attack, but are not fully dissociated in the reaction medium.

Studies have shown that various acids, including weaker organic acids like oxalic acid, can catalyze the oximation of ketones. orientjchem.org The mechanism is analogous to proton catalysis, where the general acid protonates the carbonyl group, enhancing its reactivity. orientjchem.org This approach is often preferred as it can offer milder reaction conditions and potentially avoid side reactions that might occur in the presence of strong, corrosive acids. ijprajournal.com The use of different acid catalysts can influence reaction times and yields, with studies on acetophenone (B1666503) showing excellent yields when using an oxalic acid/acetonitrile (B52724) system. orientjchem.org

Aniline (B41778) and its derivatives have been identified as highly effective nucleophilic catalysts for oxime formation, particularly at physiological pH. nih.govnih.gov This catalytic pathway is especially significant for less reactive ketones. nih.gov The mechanism involves the formation of a more reactive intermediate:

Formation of a Schiff Base (Iminium Ion): Aniline, acting as a nucleophilic catalyst, first reacts with the carbonyl group of 1-(3,4-dimethoxyphenyl)ethan-1-one to form a protonated Schiff base, or iminium ion. nih.govresearchgate.net This intermediate is significantly more electrophilic and reactive towards nucleophiles than the original ketone.

Nucleophilic Exchange: The hydroxylamine then attacks the highly reactive iminium ion. This displacement of aniline is much faster than the initial attack on the ketone. nih.gov

Catalyst Regeneration: The subsequent collapse of the tetrahedral intermediate regenerates the aniline catalyst and forms the oxime product. nih.gov

Rearrangement Reactions of Oximes and Their Mechanistic Insights

Oximes, including the this compound, are versatile intermediates that can undergo several important rearrangement reactions to produce amides and α-amino ketones.

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an N-substituted amide under acidic conditions. numberanalytics.comyoutube.com This reaction is of great industrial importance, for instance, in the synthesis of caprolactam, the precursor to Nylon 6. numberanalytics.comwikipedia.org

Scope: The reaction is general for a wide range of ketoximes. acs.org For unsymmetrical ketoximes, the group that is anti (trans) to the hydroxyl group is the one that migrates. numberanalytics.comyoutube.com This stereospecificity is a key feature of the reaction.

Mechanism: The widely accepted mechanism involves the following steps:

Activation of the Hydroxyl Group: The oxime's hydroxyl group is first converted into a good leaving group. masterorganicchemistry.com This is typically achieved by protonation with a strong acid (like sulfuric acid or hydrochloric acid) or by reaction with reagents like phosphorus pentachloride, thionyl chloride, or tosyl chloride. youtube.comwikipedia.org

Concerted Rearrangement: The group positioned anti to the leaving group migrates from the carbon to the nitrogen atom in a concerted step, simultaneously displacing the leaving group (e.g., water). numberanalytics.com This migration forms a nitrilium ion intermediate. rsc.org

Hydrolysis and Tautomerization: The nitrilium ion is then attacked by a water molecule. masterorganicchemistry.com The resulting intermediate undergoes deprotonation and subsequent tautomerization to yield the final, stable amide product. masterorganicchemistry.comyoutube.com

Catalysis: A variety of catalysts can promote the Beckmann rearrangement. wikipedia.org

Interactive Data Table: Catalysts for Beckmann Rearrangement

The Neber rearrangement transforms a ketoxime into an α-amino ketone. wikipedia.orgslideshare.net It is a valuable synthetic method for preparing these important building blocks. numberanalytics.comnumberanalytics.com

Mechanism: The reaction typically proceeds via an O-sulfonylated oxime derivative. wikipedia.orgorganicreactions.org

Formation of an O-Sulfonate: The oxime, such as this compound, is first treated with a sulfonyl chloride (e.g., tosyl chloride) to form an oxime O-sulfonate. wikipedia.orgnumberanalytics.com

Deprotonation: A base (commonly an alkoxide like sodium ethoxide) removes an acidic α-proton from the carbon adjacent to the oxime group, forming a carbanion. wikipedia.orgyoutube.com

Formation of an Azirine Intermediate: The carbanion then displaces the sulfonate leaving group in an intramolecular nucleophilic substitution, forming a strained three-membered ring intermediate called an azirine (or more specifically, a 2H-azirine). wikipedia.orgorganicreactions.orgyoutube.com The isolation of this azirine intermediate has provided strong evidence for this mechanistic pathway. youtube.com

Hydrolysis: The azirine intermediate is subsequently hydrolyzed by the addition of water or dilute acid to yield the final α-amino ketone. wikipedia.orgnumberanalytics.com

Synthetic Utility: The Neber rearrangement provides a reliable route to α-amino ketones, which are crucial intermediates in the synthesis of various biologically active compounds, including pharmaceuticals, alkaloids, and amino acids. nih.govslideshare.netnumberanalytics.com The reaction's ability to introduce a nitrogen atom adjacent to a carbonyl group makes it a powerful tool in synthetic organic chemistry. numberanalytics.com While the Beckmann rearrangement is often a competing side reaction, conditions can be optimized to favor the Neber pathway. wikipedia.org

Iminoxyl Radical Chemistry and Oxidative Transformations

The oxime functional group can be oxidized to form a highly reactive iminoxyl radical intermediate, which is central to a range of oxidative transformations. nih.govbeilstein-journals.org

Iminoxyl radicals (R₁R₂C=NO•) are N-oxyl radicals where the N-O• fragment is attached to a carbon atom via a double bond. nih.govbeilstein-journals.org They were first identified in 1964 as short-lived intermediates. nih.govbeilstein-journals.org

Generation: Iminoxyl radicals are generated from their corresponding oximes through one-electron oxidation. nih.gov A variety of oxidizing agents have been employed for this purpose. beilstein-journals.org The presence of an aromatic ring, particularly one bearing electron-donating substituents like the dimethoxy groups in the title compound, can facilitate this process. mdpi.com

| Oxidizing System | Description | Reference |

| Metal-based Oxidants | Single-electron oxidants like Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), Lead(IV) acetate (B1210297) (Pb(OAc)₄), and Copper(II) perchlorate (B79767) (Cu(ClO₄)₂) are effective. | nih.govbeilstein-journals.org |

| Metal-free Oxidants | Reagents such as (Diacetoxyiodo)benzene (PhI(OAc)₂) can be used. | beilstein-journals.org |

| Photoredox Catalysis | Visible-light photoredox catalysis offers a mild, redox-neutral method for generating iminoxyl radicals from oxime anions. | thieme-connect.com |

Properties: Iminoxyl radicals are σ-radicals, with the unpaired electron located in an orbital that is orthogonal to the C=N π-system. beilstein-journals.org The spin density is primarily located on the oxygen and nitrogen atoms. beilstein-journals.org A key feature of iminoxyl radicals derived from ketoximes like this compound is the existence of (E) and (Z) geometric isomers. Isomerization is generally rapid, and observation of individual isomers often requires low temperatures. beilstein-journals.orgacs.org These radicals are typically persistent but not indefinitely stable, and can decay through pathways like dimerization. nih.govbeilstein-journals.org

Once generated, iminoxyl radicals can undergo intramolecular reactions, most notably oxidative cyclization. nih.gov These reactions are powerful methods for synthesizing heterocyclic compounds, such as isoxazolines. beilstein-journals.orgthieme-connect.com The mechanism typically proceeds via a 5-exo-trig radical cyclization. thieme-connect.com

The process begins with the formation of the iminoxyl radical from an unsaturated oxime precursor. The radical, which has reactivity at both the oxygen and nitrogen atoms, then attacks an internal C=C double bond. nih.gov

C-O Bond Formation: Attack by the oxygen atom leads to a carbon-centered radical, which is then trapped to form a five-membered isoxazoline (B3343090) ring. nih.govbeilstein-journals.org This is the more common pathway.

C-N Bond Formation: Attack by the nitrogen atom can lead to the formation of a cyclic nitrone. nih.gov

For an iminoxyl radical derived from a substrate like this compound, if an appropriate unsaturated chain were present elsewhere in the molecule, it would be expected to undergo such cyclizations to form complex heterocyclic structures. The regioselectivity of the radical addition is governed by the stability of the resulting carbon-centered radical intermediate.

Iminoxyl radicals can also participate in intermolecular reactions, including oxidative C-O coupling. nih.gov This reaction allows for the formation of a new C-O bond between the oxime oxygen and a carbon atom from another molecule. beilstein-journals.org

A common strategy involves the co-oxidation of an oxime and a C-H acid, such as a 1,3-dicarbonyl compound or acetonitrile, in the presence of a metal oxidant like Cu(ClO₄)₂ or Mn(OAc)₃. beilstein-journals.orgresearchgate.net

The proposed mechanism involves the following steps:

Oxidation of the oxime (e.g., this compound) to generate the corresponding iminoxyl radical. beilstein-journals.org

The oxidant also facilitates the formation of a radical from the coupling partner (e.g., by abstracting a hydrogen atom from acetonitrile to form a •CH₂CN radical). researchgate.net

Cross-coupling of the two radical species then occurs to form the final C-O linked product. beilstein-journals.org

This methodology provides a direct route to synthesize complex oxime ethers, which are valuable intermediates in organic synthesis. The efficiency and regioselectivity of the coupling can be influenced by the choice of oxidant and reaction conditions. beilstein-journals.orgresearchgate.net

Nucleophilic Reactivity of the Oxime Functionality

The oxime group possesses dual nucleophilic sites at the nitrogen and oxygen atoms. nsf.gov Deprotonation with a base generates an ambident oximate anion, which can react with electrophiles at either atom.

The alkylation of oxime salts is a classic example of ambident nucleophile reactivity, where the reaction can lead to either N-alkylated (nitrone) or O-alkylated (oxime ether) products. acs.orgnih.gov The ratio of these products is highly dependent on the reaction conditions, a principle often explained by Hard and Soft Acids and Bases (HSAB) theory. researchgate.net

The oxygen atom of the oximate is a "hard" nucleophilic center, while the nitrogen is a "soft" center. researchgate.net Consequently, the choice of alkylating agent and the reaction environment dictates the site of attack.

| Factor | Effect on Selectivity | Rationale (HSAB Theory) | Reference |

| Alkylating Agent | Hard electrophiles (e.g., dimethyl sulfate (B86663), alkyl sulfonates) favor O-alkylation . Soft electrophiles (e.g., methyl iodide) favor N-alkylation . | Hard electrophiles preferentially react with the hard oxygen center. Soft electrophiles prefer the soft nitrogen center. | researchgate.net |

| Solvent | Polar, protic solvents can solvate the oxygen atom through hydrogen bonding, hindering its reactivity and favoring N-alkylation . Polar, aprotic solvents (e.g., DMF) often favor N-alkylation with alkali metal salts. | Solvent interactions can modulate the availability and nucleophilicity of the O and N atoms. | nih.gov |

| Counter-ion | Use of silver salts (Ag⁺) often promotes O-alkylation . Alkali metal salts (Na⁺, K⁺) can lead to mixtures or favor N-alkylation depending on the solvent. | The soft Ag⁺ cation coordinates strongly with the hard oxygen anion, activating it for reaction with the electrophile. | nih.gov |

For this compound, reacting its sodium salt with a soft electrophile like phenethyl iodide in a polar aprotic solvent would likely favor N-alkylation. Conversely, using its silver salt or reacting it with a hard electrophile like dimethyl sulfate would be expected to yield the O-methyl oxime ether as the major product. Precise control over these factors is crucial for the selective synthesis of either the corresponding nitrone or oxime ether. nih.govresearchgate.net

Reactivity with Carbonyl Compounds and Bioconjugation Pathways

The reactivity of oximes and their precursors, hydroxylamines, with carbonyl compounds such as aldehydes and ketones is the foundation of oxime ligation, a key bioconjugation technique. Bioconjugation refers to the chemical linking of two molecules, at least one of which is a biomolecule. The formation of an oxime bond from a hydroxylamine and a carbonyl compound is a highly efficient and chemoselective reaction, meaning it proceeds under mild physiological conditions without interfering with other functional groups present in biological systems.

The unique stability and selective formation of the oxime linkage make it preferable for many bioconjugation applications compared to similar linkages like imines and hydrazones. The this compound scaffold provides a stable framework that can be derived from the corresponding ketone, acetoveratrone, and hydroxylamine. The resulting oxime can then participate in further transformations or, more commonly, its aminooxy precursor is used to conjugate with carbonyl-containing molecules.

Table 1: Key Characteristics of Oxime Ligation for Bioconjugation

| Feature | Description | Scientific Rationale |

|---|---|---|

| Reactants | An aminooxy-functionalized molecule (e.g., alkoxyamine) and a carbonyl-functionalized molecule (aldehyde or ketone). | The reaction forms a stable oxime ether linkage. |

| Reaction pH | Typically optimal in a weakly acidic medium (pH 4-6). | Balances the need for a free nucleophilic amine with the acid catalysis required for the dehydration of the carbinolamine intermediate. |

| Mechanism | Two-step process: 1. Nucleophilic attack by the hydroxylamine nitrogen on the carbonyl carbon. 2. Acid-catalyzed dehydration of the resulting carbinolamine intermediate. | This mechanism ensures high specificity and yield under controlled conditions. |

| Chemoselectivity | High. The reaction is specific to aminooxy and carbonyl groups, avoiding side reactions with other functional groups like amines and thiols found in proteins. | The unique nucleophilicity of the aminooxy group allows it to react selectively with carbonyls at physiological pH. |

| Bond Formed | Oxime or Oxime Ether (C=N-O) | The resulting bond is known for its significant hydrolytic stability, especially when compared to imines or hydrazones. |

Hydrolytic Stability of Oxime and Oxime Ether Linkages

A critical feature of the oxime functional group is its considerable stability against hydrolysis, particularly when compared to other C=N bonds like those in hydrazones. This stability is crucial for applications in bioconjugation, where the linkage must remain intact under aqueous physiological conditions for extended periods.

The hydrolysis of oximes and oxime ethers is catalyzed by acid. The mechanism involves the protonation of the oxime nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. However, the oxygen atom in the oxime linkage (C=N-O) is highly electronegative, which reduces the basicity of the nitrogen atom. This makes the initial protonation step less favorable compared to that in hydrazones (C=N-N), rendering oximes more resistant to acid-catalyzed hydrolysis.

Studies comparing isostructural oximes and hydrazones have demonstrated the superior stability of the oxime linkage. At a pD of 7.0 (the equivalent of pH in D₂O), the rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than that of a comparable methylhydrazone and 300-fold lower than an acetylhydrazone. At pH values above 7, the hydrolysis of oximes becomes exceedingly slow. This inherent stability makes oxime linkages the preferred choice for creating robust bioconjugates.

Table 2: Comparative Hydrolytic Stability of C=N Linkages at pD 7.0

| Linkage Type | Relative Rate of Hydrolysis | Stability Profile |

|---|---|---|

| Oxime | Very Low (Base Rate) | Highly stable, especially at neutral and basic pH. |

| Semicarbazone | ~160x faster than Oxime | Less stable than oximes; more susceptible to hydrolysis. |

| Acetylhydrazone | ~300x faster than Oxime | Significantly less stable than oximes. |

| Methylhydrazone | ~600x faster than Oxime | Prone to relatively rapid hydrolysis under neutral conditions. |

Data is based on a comparative study of isostructural conjugates and illustrates the general trend of stability.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetoveratrone |

| Aldehyde |

| Ketone |

| Hydroxylamine |

| Imine |

| Hydrazone |

| Methylhydrazone |

| Acetylhydrazone |

Computational and Theoretical Chemistry Studies of 1 3,4 Dimethoxyphenyl Ethan 1 One Oxime

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d,p), are employed to determine its most stable three-dimensional conformation. nih.govimist.marsc.orguci.edu These calculations provide optimized bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy state.

Table 1: Representative Optimized Geometrical Parameters for an Analogous Aromatic Oxime calculated using DFT/B3LYP.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=N | 1.29 - 1.34 | C-N-O | 111 - 113 |

| N-O | 1.38 - 1.42 | C-C=N | 115 - 122 |

| O-H | 0.96 - 0.99 | C-O-C | 117 - 119 |

| C-C (Aromatic) | 1.38 - 1.41 | H-O-N | 100 - 105 |

| C-O (Methoxy) | 1.36 - 1.37 | C-C-H (Aromatic) | 119 - 121 |

Note: The data in this table are representative values for acetophenone (B1666503) oxime derivatives based on typical results from DFT calculations and may not reflect the exact values for this compound.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov In these maps, regions of negative electrostatic potential, typically colored red, are electron-rich and are susceptible to attack by electrophiles. researchgate.netnih.gov Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are prone to attack by nucleophiles. researchgate.net

For this compound, the MEP map would show significant negative potential around the oxygen and nitrogen atoms of the oxime group, indicating these are the primary sites for electrophilic interaction. researchgate.netresearchgate.net The oxygen atoms of the methoxy (B1213986) groups also exhibit negative potential. The hydrogen atom of the oxime's hydroxyl group would be a region of high positive potential, making it a likely site for nucleophilic attack or hydrogen bonding. researchgate.net The aromatic ring itself presents a complex potential surface with regions of both negative (above and below the plane) and slightly positive (at the hydrogen atoms) potential, influencing its interaction with other molecules. mdpi.com

Frontier Molecular Orbital (FMO) Theory Applications to Understand Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. reddit.com A smaller gap generally implies higher reactivity. reddit.com

DFT calculations are used to determine the energies of the HOMO, LUMO, and the resulting energy gap for this compound. researchgate.netfigshare.com These values are crucial for predicting its behavior in various chemical reactions, such as cycloadditions. mdpi.comresearchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, such as the dimethoxy-substituted phenyl ring and the oxime group, while the LUMO is often distributed over the π-system of the aromatic ring and the C=N bond.

Table 2: Representative Frontier Molecular Orbital Energies for an Analogous Aromatic Oxime.

| Parameter | Energy (eV) |

| HOMO Energy | -5.0 to -6.5 |

| LUMO Energy | -0.5 to -2.0 |

| HOMO-LUMO Gap | 3.0 to 6.0 |

Note: These values are typical for aromatic oximes calculated using DFT methods and serve as an illustrative example. The exact values depend on the specific molecule and the level of theory used. researchgate.netreddit.comresearchgate.net

Conformational Analysis and Isomer Stability Calculations

The C=N double bond in this compound gives rise to geometric isomerism, resulting in E and Z configurations. Computational methods are employed to determine the relative stability of these isomers. By calculating the total energy of the optimized geometries of both the E and Z isomers, the more stable configuration can be identified. imist.ma

Studies on acetophenone oxime and related structures have shown that the E-isomer is generally more stable than the Z-isomer. uv.mxresearchgate.net The energy difference between the two isomers is typically in the range of a few kcal/mol. uv.mx This stability difference can be attributed to steric and electronic factors, such as the repulsion between the hydroxyl group and the phenyl ring in the Z configuration. The transition state for the isomerization can also be calculated to understand the energy barrier for interconversion between the two forms. imist.ma

Table 3: Calculated Relative Stability of E/Z Isomers for Acetophenone Oxime Derivatives.

| Isomer | Relative Energy (kcal/mol) | Stability |

| E-isomer | 0.00 | More Stable |

| Z-isomer | +3.23 | Less Stable |

| Transition State | +15.0 | Energy Barrier for Isomerization |

Note: Data is based on reported values for similar oxime structures and illustrates the typical energy differences found in such systems. imist.mauv.mx

Reaction Pathway Analysis and Transition State Characterization for Oxime-Related Reactions

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving oximes. By mapping the potential energy surface, reaction pathways for processes like cycloadditions, rearrangements, and cyclizations can be characterized. nih.govrsc.org A key aspect of this analysis is the identification and characterization of transition states, which are the highest energy points along the reaction coordinate. mdpi.com

For instance, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition, is a reaction type that oximes can undergo, and its mechanism has been studied computationally. researchgate.net DFT calculations can model the approach of the reactants, the formation of the transition state, and the final product. The activation energy, determined from the energy difference between the reactants and the transition state, is a crucial factor in predicting the reaction rate. nih.gov The distortion/interaction model is often used to analyze the activation barriers in these cycloaddition reactions, separating the energy required to distort the reactants into their transition state geometries from the interaction energy between the distorted molecules. nih.govnih.gov

In Silico Prediction Methodologies for Derived Chemical Features

Beyond fundamental properties, in silico methods can predict a range of derived chemical features of this compound. These methodologies use the molecular structure to estimate its potential behavior in various chemical and biological systems, excluding physical and pharmacokinetic properties as per the scope of this article.

One prominent approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.govmdpi.com QSAR models are statistical models that correlate variations in the chemical structure with differences in a specific activity or property. researchgate.net For this compound, QSAR models could be developed to predict its potential for certain types of chemical reactivity or its likelihood of participating in specific classes of reactions. This is achieved by calculating a set of molecular descriptors (e.g., electronic, steric, topological) and using machine learning algorithms to build a predictive model based on a training set of compounds with known properties. researchgate.net Another in silico approach involves the use of structural alerts, which are specific molecular fragments known to be associated with certain chemical behaviors, such as the potential for covalent modification of other molecules. researchgate.net

Applications in Chemical Research and Synthetic Organic Chemistry

Strategic Use as Synthetic Intermediates for Complex Molecule Synthesis

1-(3,4-dimethoxyphenyl)ethan-1-one oxime is a valuable synthetic intermediate. The oxime moiety is not merely a derivative of its parent ketone, 3',4'-dimethoxyacetophenone (B42557), but a functional group with its own rich and diverse reactivity. researchgate.net The parent ketone is itself a building block in the pharmaceutical, agrochemical, and dyestuff industries. fishersci.comcymitquimica.com The conversion to the oxime provides a gateway to numerous chemical transformations, enabling the introduction of nitrogen atoms and the formation of new carbon-nitrogen and nitrogen-oxygen bonds, which are critical steps in the synthesis of biologically active compounds and functional materials.

The dimethoxyphenyl group often features in pharmacologically active molecules, and the oxime provides a chemical handle for elaboration and diversification. The compound's structure, combining a stable aromatic core with a reactive functional group, makes it an ideal starting material or intermediate for multi-step synthetic sequences aimed at creating complex target molecules.

Versatile Building Blocks for Azaheterocycle Synthesis

Oximes are well-established precursors for the synthesis of nitrogen-containing heterocyclic compounds (azaheterocycles), a core structural motif in many pharmaceuticals and natural products. nih.govclockss.org this compound can be employed in modern catalytic processes to construct these ring systems.

A prominent method is the palladium-catalyzed amino-Heck reaction. researchgate.netnih.gov In this process, the O-acylated oxime undergoes oxidative addition to a palladium(0) complex, generating an alkylideneaminopalladium(II) intermediate. If the molecule also contains an olefinic moiety, this intermediate can undergo an intramolecular cyclization to form various azaheterocycles, such as:

Pyrroles

Pyridines

Isoquinolines

Spiroimines nih.govscispace.com

This palladium-catalyzed intramolecular amination provides a powerful and efficient route to complex nitrogen-containing rings starting from appropriately substituted derivatives of this compound. scispace.com

Precursors for the Formation of Amides, Nitriles, Nitro Compounds, and Amines

The oxime functional group is a synthetic equivalent of several other key nitrogen-containing functional groups, and this compound can be readily converted into amides, nitriles, and amines through established chemical reactions. researchgate.net

Amides: The Beckmann rearrangement is a classic transformation of ketoximes. When treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), this compound can be converted into the corresponding N-aryl acetamide. This reaction proceeds through the migration of the aryl group to the electron-deficient nitrogen atom.

Amines: The oxime group can be reduced to a primary amine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LAH) or catalytic hydrogenation (e.g., H₂/Pd-C). This provides a direct route to 1-(3,4-dimethoxyphenyl)ethanamine, a valuable building block. Additionally, O-sulfonyloximes can react with Grignard reagents in electrophilic amination reactions to produce primary amines after hydrolysis. scispace.com

Nitriles & Nitro Compounds: While the direct conversion of ketoximes to nitriles is less common than for aldoximes, certain conditions can facilitate this dehydration. Furthermore, the parent ketone, 3',4'-dimethoxyacetophenone, can be a starting point for preparing related nitro compounds through nitration of the aromatic ring, which can then be used in further syntheses. The reduction of a nitro compound is a common method for preparing amines. wvu.edu

Table 1: Synthetic Transformations of this compound

| Starting Material | Reaction Type | Product Functional Group |

|---|---|---|

| This compound | Beckmann Rearrangement | Amide |

| This compound | Reduction (e.g., LAH, H₂/Pd-C) | Amine |

| O-Sulfonyl derivative of the oxime | Electrophilic Amination | Amine |

Role in Bioconjugation Chemistry and Modular Platform Design

Oxime chemistry plays a significant role in bioconjugation, where biomolecules are chemically linked to other molecules, and in the development of modular synthetic platforms. The formation of an oxime bond (oxime ligation) from an aminooxy compound and a carbonyl compound is a highly efficient and chemoselective reaction that proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules.

While direct applications of this compound in this context are not extensively documented, its structure is relevant to modular design principles. In fragment-based drug discovery, small, simple molecules (fragments) are identified and then elaborated upon to create more potent and selective lead compounds. chemrxiv.org The 3,4-dimethoxyphenyl moiety is a common fragment in medicinal chemistry. A molecule like this compound serves as a platform that can be systematically and programmably elaborated. The oxime group provides a reliable reaction site for attaching other fragments or modifying linkers, contributing to the construction of 3-D lead-like compounds from 2-D fragment hits. chemrxiv.org This modular approach, where synthetic methodology is established in advance, can streamline the discovery of novel therapeutic agents. chemrxiv.orgnih.gov

Design of Dynamic Covalent Networks and Biomaterials

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create complex molecular systems that can adapt their structure in response to external stimuli. The formation of oxime bonds is a reversible reaction, making it a valuable tool in DCC. This reversibility allows for the self-assembly and error-correction of molecules into larger, ordered structures like supramolecular networks and functional biomaterials.

Oxime-type compounds are known to form one-dimensional supramolecular structures through intermolecular hydrogen bonding. nih.gov The O-H···N hydrogen bond between oxime groups is a key interaction that can guide the assembly of molecules into infinite chains. nih.gov By incorporating the this compound unit into polymer backbones or as cross-linking agents, it is possible to design hydrogels and other biomaterials with tunable properties. The dynamic nature of the oxime linkage can impart self-healing or stimuli-responsive characteristics to these materials.

Development of Ligands for Coordination Chemistry with Metal Ions

The oxime group is an excellent ligand for coordinating with a wide variety of metal ions. at.uanih.gov The nitrogen and oxygen atoms of the oxime can act as donor sites, forming stable chelate rings with metal centers. This has led to the development of a vast field of oxime-based coordination chemistry. nih.gov

This compound can act as a ligand for numerous metal ions, including:

Palladium(II)

Copper(II)

Nickel(II)

Cobalt(II)

Iron(III) iaea.org

Lanthanides (e.g., La³⁺, Pr³⁺, Nd³⁺) orientjchem.org

The resulting metal complexes exhibit diverse geometries and physicochemical properties. at.ua The electronic properties of the ligand, influenced by the electron-donating dimethoxy groups on the phenyl ring, can tune the stability and reactivity of the metal complex. These complexes have potential applications in catalysis, materials science, and as models for biological systems. The ability of oximes to form stable complexes is fundamental to their use in areas such as the synthesis of metal-organic frameworks (MOFs) and as catalysts for organic transformations. nih.govorientjchem.org

Investigation of Photochemical Transformations (e.g., DNA Photo-cleavage Agents)